4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide
Descripción
This compound features a chlorobenzo[d]thiazol core linked via a hydrazinecarbonyl bridge to a N,N-diethylbenzenesulfonamide moiety. The hydrazine linker introduces hydrogen-bonding capacity and conformational flexibility, which may influence molecular interactions .
Propiedades
IUPAC Name |
4-[[(4-chloro-1,3-benzothiazol-2-yl)amino]carbamoyl]-N,N-diethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O3S2/c1-3-23(4-2)28(25,26)13-10-8-12(9-11-13)17(24)21-22-18-20-16-14(19)6-5-7-15(16)27-18/h5-11H,3-4H2,1-2H3,(H,20,22)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNSWJMNHDTGOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(S2)C=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
The primary target of this compound is the cyclooxygenase (COX) enzymes , specifically COX-2 . COX enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain.
Mode of Action
The compound likely interacts with its target, the COX-2 enzyme, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Biochemical Pathways
The compound affects the arachidonic acid pathway . Normally, arachidonic acid is converted into prostaglandins and leukotrienes by the COX and 5-lipoxygenase pathways, respectively. By inhibiting COX-2, the compound reduces the production of prostaglandins, which are key mediators of inflammation and pain.
Actividad Biológica
The compound 4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into key components:
- Benzo[d]thiazole moiety : Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Hydrazinecarbonyl group : Often associated with bioactive compounds, contributing to various pharmacological effects.
- N,N-Diethylbenzenesulfonamide : This segment can enhance solubility and bioavailability, crucial for drug development.
Antimicrobial Properties
Several studies have investigated the antimicrobial efficacy of compounds containing benzo[d]thiazole derivatives. Research indicates that derivatives similar to the compound exhibit significant antibacterial and antifungal activities. For instance:
- Study Findings : A study reported that benzo[d]thiazole derivatives showed promising activity against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL .
Anticancer Activity
The potential anticancer properties of the compound have also been explored. Compounds with similar structures have been shown to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : It is hypothesized that the compound induces apoptosis in cancer cells by activating caspases and modulating cell cycle regulation.
- Case Study : In vitro studies demonstrated that a related benzo[d]thiazole derivative reduced the viability of breast cancer cells by over 50% at concentrations as low as 10 µM .
The biological activity of the compound is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The hydrazinecarbonyl group may inhibit certain enzymes involved in metabolic pathways, thereby disrupting cellular functions.
- Receptor Modulation : The sulfonamide portion may interact with neurotransmitter receptors, potentially influencing neurochemical pathways.
Comparative Analysis of Similar Compounds
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| Compound A | Structure A | MIC: 8 µg/mL against E. coli | IC50: 15 µM on MCF-7 cells |
| Compound B | Structure B | MIC: 16 µg/mL against S. aureus | IC50: 12 µM on A549 cells |
| Target Compound | 4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide | MIC: TBD | IC50: TBD |
Safety and Toxicology
While exploring the biological activities, it is essential to consider the safety profile:
- Toxicity Studies : Preliminary toxicity assessments indicate that compounds with similar structures exhibit low toxicity in mammalian cell lines at therapeutic doses .
- Safety Data : The compound's safety data should be thoroughly evaluated through standardized tests to determine any potential adverse effects.
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Structural Features and Substituent Effects
Compound GB1 ()
- Structure : N-(4-chlorobenzo[d]thiazol-2-yl)-2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)acetamide.
- Key Differences: Replaces the hydrazinecarbonyl-sulfonamide unit with a thiazolidinedione-acetamide group.
- Impact : Higher melting point (279–295°C vs. ~180°C in ) due to increased rigidity from the thiazolidinedione core .
Compound 11 ()
- Structure: 4-Chloro-2-(6-chlorobenzo[1,3]dioxol-5-ylmethylthio)-N-[imino(3-methyl-2-thioxoimidazol-1-yl)methyl]benzenesulfonamide.
- Key Differences : Incorporates a methylthio group and a chlorobenzo[1,3]dioxol substituent instead of the hydrazine linker.
Compound 14 ()
- Structure : 2-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide.
- Key Differences : Substitutes the sulfonamide with a piperazine-acetamide group.
- Impact : Piperazine introduces basicity, which may enhance solubility in acidic environments relative to the diethylsulfonamide group .
Physical and Spectral Properties
The target compound’s diethyl groups (δ ~1.2 ppm for CH3) and sulfonamide S=O stretches (dual bands ~1350 and 1150 cm⁻¹) distinguish it from analogs with thione (C=S, ~1250 cm⁻¹) or piperazine (NH, ~3.0 ppm) groups .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
